Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate
Description
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core partially saturated in the pyridine ring. The methyl ester group at position 3 enhances its utility as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and TLR antagonists . Its synthesis typically involves cyclization reactions or modifications of preformed pyrazolo-pyridine scaffolds, as evidenced by methods employing Negishi coupling or dearomatization strategies . The compound’s structural flexibility allows for diverse substitutions, enabling tailored physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDPHWDAIONOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyridine Derivatives
The foundational synthesis involves cyclocondensation between 3-aminopyridine and ethyl acetoacetate under basic conditions. This three-step process proceeds through:
- Michael Addition : Formation of a β-ketoamide intermediate at 60–80°C in ethanol with potassium carbonate
- Cyclization : Intramolecular dehydration using phosphorus oxychloride at reflux temperatures (110–120°C)
- Esterification : Methanol-mediated transesterification with sulfuric acid catalyst, achieving 58–62% overall yield
Critical parameters include stoichiometric control of the base (1.2–1.5 equivalents) and strict anhydrous conditions during cyclization to prevent hydrolysis. Table 1 compares solvent systems and their impact on reaction efficiency.
Table 1: Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 8 | 58 |
| THF | 65 | 12 | 49 |
| DMF | 100 | 6 | 63 |
| Acetonitrile | 82 | 7 | 55 |
Boc-Protected Intermediate Strategy
Chinese patent CN104140427A discloses a four-step Boc-mediated route:
- Protection : 5-Amino-1H-pyrazole reacts with di-tert-butyl dicarbonate in dichloromethane (12 h, 25°C, 86% yield)
- Alkylation : N-Boc intermediate undergoes nucleophilic substitution with 1,3-dibromopropane in THF (18 h reflux, 76% yield)
- Deprotection : HCl-mediated Boc removal in dichloromethane (0°C, 24 h, 64% yield)
- Cyclization : Potassium hydroxide-mediated intramolecular amination in toluene (6 h reflux, 40% yield)
This method addresses regioselectivity challenges in pyrazole functionalization but requires careful pH control during deprotection to prevent decomposition.
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
WO2009102937A1 details a Sonogashira coupling approach:
- Alkyne Preparation : 4-Trimethylsilylethynylbenzaldehyde + 4-chlorobenzylamine → propargylamine intermediate (89% yield)
- Coupling : Pd(PPh₃)₂Cl₂/CuI catalyst system in THF/DMF (50°C, 16 h) achieves 73% yield
- Esterification : CDI-mediated coupling with monoethyl oxalate (CH₃CN, 50°C, 85% yield)
Key advantages include:
Continuous-Flow Synthesis
Industrial adaptations employ continuous-flow reactors for:
- Precision temperature control (±0.5°C vs. ±5°C in batch)
- Real-time analytics (UV/VIS monitoring at 254 nm)
- Automated solvent switching between reaction steps
Pilot-scale trials demonstrate 92% conversion in 1/3 the time of batch processes, though esterification remains a bottleneck requiring separate optimization.
Industrial-Scale Production
Batch Process Optimization
Large-scale manufacturing (100+ kg batches) employs:
- Cascade Reactors : Sequential vessels for protection/alkylation/cyclization
- Crystallization Control : Anti-solvent addition (heptane/ethyl acetate) for >99.5% purity
- Waste Reduction : Solvent recovery systems achieve 85–90% reuse rates
Typical production metrics:
Green Chemistry Innovations
Recent advances focus on:
- Biocatalytic esterification : Candida antarctica lipase B in supercritical CO₂ (82% yield, 98% ee)
- Mechanochemical cyclization : Ball-milling with K₂CO₃ eliminates solvent use
- Photoredox catalysis : Visible-light mediated ring closure (λ = 450 nm, 68% yield)
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity Assessment
HPLC method validation parameters:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 65:35 MeCN/10 mM NH₄OAc
- Retention time: 6.8 ± 0.2 min
- LOD: 0.02 μg/mL
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Scientific Research Applications
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as a scaffold in drug design, particularly in the development of new therapeutic agents.
Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate and related derivatives.
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyridine Derivatives
Key Observations
Substituent Effects on Reactivity and Bioactivity The chloromethyl derivative (CAS 1779126-41-8) exhibits heightened electrophilicity at C2, enabling facile functionalization for API synthesis . In contrast, the 5-amino analog (CAS 1378824-03-3) introduces a basic nitrogen, enhancing solubility and interaction with biological targets like kinases . Ethyl ester substitution (e.g., Ethyl 4-methyl-...) improves metabolic stability compared to methyl esters, a critical factor in drug design .
Synthetic Versatility
- Dearomatization strategies (e.g., using ethyl esters in SYN/ANTI isomers) demonstrate the influence of stereochemistry on compound stability and activity .
- Negishi coupling enables the introduction of aryl/heteroaryl groups, as seen in TLR antagonist precursors .
Pharmacological Applications
- The parent methyl ester derivative is a key intermediate in kinase inhibitors (e.g., WO 2014173289 A1) and lupus therapeutics targeting TLR7-9 .
- Derivatives like 2-(hydroxymethyl)- variants (CAS 1616500-61-8) are explored for prodrug designs due to their hydrolytic sensitivity .
Purity and analytical methods (e.g., HPLC, NMR) are rigorously documented for intermediates like the chloromethyl derivative (>99% purity) .
Biological Activity
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (CAS No. 307307-82-0) is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.204 g/mol
- CAS Number : 307307-82-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anticancer agent and an enzyme inhibitor.
Anticancer Activity
Research has indicated that derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of chlorin derivatives fused with the tetrahydropyrazolo structure that demonstrated high absorption properties and effective photodynamic activity against melanoma cells. These compounds induced both apoptosis and necrosis in cancer cells, showcasing their therapeutic potential in overcoming drug resistance in melanoma treatment .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit various enzymes effectively. For example:
- Research on related pyrazolo compounds indicated their potential as selective protein inhibitors with applications in treating various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Photodynamic Therapy for Melanoma :
- Synthesis and Functionalization :
Biological Activity Summary Table
Q & A
Q. What are the common synthetic routes for Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyridine derivatives. Key steps include:
- Chlorination : Introduction of substituents using reagents like phosphorus oxychloride or thionyl chloride (e.g., chloromethyl group addition) .
- Esterification : Formation of the methyl ester group via reaction with methanol under acidic or catalytic conditions .
- Cyclization : Formation of the tetrahydropyridine ring through hydrogenation or catalytic reduction . Optimization parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (25–80°C), and catalysts (e.g., Pd/C for hydrogenation). Reaction progress is monitored via TLC or HPLC .
Q. How is the structural characterization of this compound performed?
- NMR Spectroscopy : H and C NMR are used to confirm the bicyclic framework and substituent positions. For example, the methyl ester group appears as a singlet near δ 3.7 ppm in H NMR .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for stereoisomers (e.g., syn/anti configurations in derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary biological targets of this compound and its derivatives?
Derivatives of this scaffold show affinity for:
- Enzymes : HIV integrase, kinases, and proteases due to nitrogen-rich heterocyclic interactions .
- Receptors : G-protein-coupled receptors (GPCRs) implicated in inflammation or cancer . Preliminary screening often uses enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- Lipophilicity Adjustments : Adding electron-withdrawing groups (e.g., trifluoromethyl) improves membrane permeability .
- Metabolic Stability : Blocking metabolically labile sites (e.g., replacing ester groups with amides) prolongs half-life .
- Solubility Optimization : Introducing polar substituents (e.g., hydroxyl or amine groups) enhances aqueous solubility . Computational tools like molecular docking (AutoDock) predict binding affinities to guide rational design .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory effects) are addressed via:
- Comparative SAR Studies : Systematic variation of substituents to isolate activity drivers .
- Target Profiling : Broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target interactions .
- Dose-Response Analysis : EC/IC comparisons under standardized assay conditions (e.g., fixed serum concentrations) .
Q. How does stereochemistry influence the biological activity of derivatives?
Enantiomers often exhibit divergent activities. For example:
- syn-Isomers : Higher affinity for HIV integrase due to spatial alignment of hydrogen-bond donors .
- anti-Isomers : Preferential inhibition of kinases via hydrophobic pocket interactions . Chiral resolution techniques (e.g., chiral HPLC) and asymmetric synthesis (e.g., Sharpless epoxidation) are critical for isolating active enantiomers .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography becomes impractical; alternatives include recrystallization or continuous flow systems .
- Yield Optimization : Transition from batch to flow chemistry improves reproducibility and reduces side reactions .
- Regioselectivity : Controlling substituent positions requires tailored catalysts (e.g., Pd-mediated cross-coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
